molecular formula C9H10N2O2 B8607754 methyl N-(5-vinyl-2-pyridyl)carbamate

methyl N-(5-vinyl-2-pyridyl)carbamate

Cat. No.: B8607754
M. Wt: 178.19 g/mol
InChI Key: FKLJENIOOVXDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(5-vinyl-2-pyridyl)carbamate is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl N-(5-ethenylpyridin-2-yl)carbamate

InChI

InChI=1S/C9H10N2O2/c1-3-7-4-5-8(10-6-7)11-9(12)13-2/h3-6H,1H2,2H3,(H,10,11,12)

InChI Key

FKLJENIOOVXDPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (5-bromo-pyridin-2-yl)-carbamic acid methyl ester (1.68 g, 7.2 mmol) in acetonitrile (15 ml) and triethylamine (1.84 ml) was treated with palladium acetate (65 mg, 0.29 mmol) and tri-o-tolylphosphine (295 mg, 0.97 mmol). The mixture was placed in a pressure reactor under 130 psig of ethylene pressure and heated at 85° C. for 18 hours. The reaction mixture was cooled, vented and diluted with ethyl acetate and filtered. The ethyl acetate solution was washed sequentially with 1M aqueous citric acid, water, brine and was dried over sodium sulfate and filtered. The filtrate was evaporated. The residue was recrystallized from dichloromethane-hexane to afford 0.759 g (58%) of the title product as colorless crystals. mp 146-148° C. 1H NMR (CDCl3): δ=9.04 (br, 1 H): 8.28 (d, 1 H); 7.97 (d, 1 H); 7.77 (d of d, 1 H); 6.64 (d of d, 1 H); 5.71 (d, 1 H); 5.26 (d, 1 H); 3.81 (s, 3H). MS (Cl): m/z =179 (M+H+).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

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